molecular formula C13H18N2O B2664527 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone CAS No. 341966-01-6

1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone

Cat. No.: B2664527
CAS No.: 341966-01-6
M. Wt: 218.3
InChI Key: OQKOROJKFUJBJZ-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetidine ring structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable azetidine precursors under controlled conditions. One common method includes the use of catalytic amounts of acetic anhydride and pyridine, followed by condensation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, especially at the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The azetidine ring provides structural rigidity, enhancing its stability and reactivity in biological systems .

Comparison with Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 4-(Dimethylamino)benzaldehyde
  • N,N-Dimethylaniline

Comparison: 1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone is unique due to its azetidine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)9-15(12(13)16)11-7-5-10(6-8-11)14(3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOROJKFUJBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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